2-amino-5-bromo-N-methoxy-N-methylbenzamide CAS 304854-54-4 properties
2-amino-5-bromo-N-methoxy-N-methylbenzamide CAS 304854-54-4 properties
An In-depth Technical Guide to 2-amino-5-bromo-N-methoxy-N-methylbenzamide (CAS 304854-54-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-amino-5-bromo-N-methoxy-N-methylbenzamide, a Weinreb amide derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data to serve as a foundational resource for researchers, offering insights into its characterization, handling, and utility as a versatile building block.
Introduction
2-amino-5-bromo-N-methoxy-N-methylbenzamide, with the Chemical Abstracts Service (CAS) registry number 304854-54-4, is a substituted aromatic compound belonging to the class of Weinreb amides. These N-methoxy-N-methylamides are renowned for their utility in organic synthesis, particularly for the preparation of ketones and aldehydes from organometallic reagents without the common issue of over-addition. The presence of an amino group and a bromine atom on the benzamide core of this specific molecule offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents. The 2-aminobenzamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications[1][2][3].
Nomenclature and Chemical Structure
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Systematic IUPAC Name: 2-amino-5-bromo-N-methoxy-N-methylbenzamide
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CAS Number: 304854-54-4
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Molecular Formula: C₉H₁₁BrN₂O₂[4]
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Molecular Weight: 259.10 g/mol [4]
The chemical structure of 2-amino-5-bromo-N-methoxy-N-methylbenzamide is characterized by a central benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and an N-methoxy-N-methylcarboxamide group at position 1.
Caption: Molecular Structure of 2-amino-5-bromo-N-methoxy-N-methylbenzamide
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [4] |
| Molecular Weight | 259.10 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Based on similar benzamide derivatives. |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | Based on the polarity of the functional groups. |
| Storage | Sealed in dry, 2-8°C. | [4] |
Synthesis
The synthesis of 2-amino-5-bromo-N-methoxy-N-methylbenzamide typically proceeds from the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid. This transformation is a classic example of Weinreb amide formation.
Proposed Synthetic Pathway
The most direct route involves the coupling of 2-amino-5-bromobenzoic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved using a variety of peptide coupling reagents.
Caption: Proposed synthetic workflow for the target compound.
Representative Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of a similar compound, 2-amino-5-bromo-4-chloro-N-methoxy-N-methylbenzamide[5].
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Reaction Setup: To a solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable coupling agent, for instance, HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
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Addition of Amine: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the mixture.
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Base Addition: Slowly add an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, pour the reaction mixture into water.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.
Analytical Characterization
While specific spectra for 2-amino-5-bromo-N-methoxy-N-methylbenzamide are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the N-methoxy and N-methyl groups of the Weinreb amide. Due to the ortho-amino substituent, restricted rotation around the amide C-N bond may lead to broadening of the N-methyl and N-methoxy signals at room temperature[6]. The aromatic region would likely display a complex splitting pattern due to the substitution.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the Weinreb amide is expected to resonate in the downfield region, typically around 168-172 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing bromine and amide groups.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio of M⁺ and M+2 peaks) would be a key feature for identification.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amino group.
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C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.
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C-N stretching: Bands in the fingerprint region.
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Aromatic C-H and C=C stretching: Absorptions in their characteristic regions.
Applications in Research and Drug Development
While no specific applications for 2-amino-5-bromo-N-methoxy-N-methylbenzamide have been explicitly documented in the available literature, its structural motifs suggest several potential areas of utility.
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Synthetic Intermediate: As a Weinreb amide, it is a valuable precursor for the synthesis of various ketones and aldehydes through reaction with organometallic reagents. The resulting 2-amino-5-bromobenzophenones or related ketones are key intermediates in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, which are classes of drugs with a wide range of therapeutic applications[1].
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Fragment-Based Drug Discovery: The molecule itself could serve as a fragment in fragment-based drug discovery campaigns. The 2-aminobenzamide core is a known pharmacophore, and the bromine atom provides a vector for further chemical elaboration through cross-coupling reactions.
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Medicinal Chemistry Scaffolding: The 2-amino-5-bromobenzamide scaffold can be used to generate libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in cyclization reactions, while the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Derivatives of 2-aminobenzamides have shown a broad spectrum of biological activities, including antimicrobial and antifungal properties[2][3].
Caption: Potential application pathways for the title compound.
Safety and Handling
Specific safety data for 2-amino-5-bromo-N-methoxy-N-methylbenzamide is not available. However, based on the safety information for related 2-aminobenzamide derivatives, the following precautions are recommended[2][7][8][9][10]:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
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Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration.
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Ingestion: If swallowed, wash out mouth with water and seek medical advice.
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Conclusion
2-amino-5-bromo-N-methoxy-N-methylbenzamide is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its structure as a Weinreb amide allows for controlled C-C bond formation, while the presence of amino and bromo functionalities provides avenues for diverse chemical modifications. Although specific experimental data and applications for this particular compound are not extensively documented, this guide provides a comprehensive overview based on available information and the properties of closely related structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
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